3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound that features a benzofuran moiety and a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, where a phenol derivative undergoes cyclization in the presence of a Lewis acid catalyst.
Quinazolinone Synthesis: The quinazolinone structure can be prepared by reacting anthranilic acid with an appropriate amine, followed by cyclization and oxidation steps.
Coupling Reaction: The final step involves coupling the benzofuran and quinazolinone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring would yield benzofuranones, while reduction of the quinazolinone ring would yield dihydroquinazolinones.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)acrylic acid: Shares the benzofuran moiety but differs in the functional groups attached.
1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Contains a benzodioxin ring instead of a benzofuran ring.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is unique due to its combination of benzofuran and quinazolinone structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]propanamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-11-9-25-14-23-19-5-4-17(13-18(19)22(25)27)24-21(26)7-3-15-2-6-20-16(12-15)8-10-29-20/h2,4-6,12-14H,3,7-11H2,1H3,(H,24,26) |
InChI Key |
KQJIATDEOVTSBX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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